Dinitromethane
Description
Dinitromethane (CH₂(NO₂)₂) is a nitroalkane characterized by two nitro (-NO₂) groups attached to a central carbon atom. It is a high-energy-density compound with applications in explosives, organic synthesis, and materials science. Its synthesis often involves ethyl nitroacetate as a precursor, enabling the preparation of derivatives like dinitroacetic acid and fluorothis compound . Key properties include its acidity (pKa ≈ 3.6) and relatively low enthalpy of formation (−38.4 kJ/mol) compared to theoretical predictions (−80 kJ/mol) .
Structure
2D Structure
3D Structure
Properties
CAS No. |
625-76-3 |
|---|---|
Molecular Formula |
CH2N2O4 |
Molecular Weight |
106.04 g/mol |
IUPAC Name |
dinitromethane |
InChI |
InChI=1S/CH2N2O4/c4-2(5)1-3(6)7/h1H2 |
InChI Key |
WINNISSSXBRWMA-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Selection of Starting Materials
Dinitromethane is most commonly prepared via nitration of nitrogen-rich heterocycles such as barbituric acid, 4,6-dihydroxy-2-methylpyrimidine, and 1,2,4-triazol-5-one. These substrates undergo regioselective nitration at α-carbon positions due to the electron-withdrawing effects of adjacent carbonyl groups, facilitating the formation of geminal dinitro intermediates.
Nitrating Systems and Conditions
The nitration employs mixed acid systems, typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄), though alternatives like nitric acid/phosphoric acid or nitric acid/trifluoroacetic anhydride are also viable. Optimal conditions require:
- Temperature : −20°C to +50°C (10–50°C preferred).
- Acidity : 70–100% HNO₃ and 70–100% H₂SO₄.
- Molar Ratio : 2.0–6.0:1 HNO₃-to-substrate, with 2.0–3.0:1 yielding maximal gem-dinitro product.
For example, nitration of 4,6-dihydroxy-2-methylpyrimidine (7 g) in 30 mL H₂SO₄ (95–100%) with 11.8 mL fuming HNO₃ at 4–10°C produces a gem-dinitro precipitate, which is filtered and hydrolyzed to release this compound.
Mechanistic Pathway
The reaction proceeds through enolization of the heterocycle, followed by electrophilic nitronium (NO₂⁺) attack at the activated α-carbon (Scheme 1):
$$
\text{Heterocycle} + 2\text{NO}_2^+ \rightarrow \text{gem-Dinitro intermediate} \rightarrow \text{Hydrolysis} \rightarrow \text{this compound}
$$
This pathway avoids hazardous intermediates associated with traditional acetylene-based nitroform synthesis.
Hydrolysis and Neutralization
Hydrolytic Cleavage
The gem-dinitro intermediate is hydrolyzed in aqueous media, either spontaneously or via base-mediated cleavage, to release free this compound. For instance, dissolving the nitrated product in ice-water induces gas evolution (likely NOₓ) and precipitates secondary byproducts like 1,1-diamino-2,2-dinitroethylene, which is removed by filtration.
Neutralization to Salts
Free this compound is neutralized with bases (e.g., KOH, NH₃) to form stable salts (e.g., potassium dinitromethanide). The choice of base determines solubility:
- Water-soluble salts (e.g., NH₄⁺): Purified via adsorption on activated carbon or silica gel, followed by elution with polar solvents.
- Water-insoluble salts (e.g., K⁺): Precipitate directly and are recrystallized from ethanol/water mixtures.
Alternative Synthetic Routes
Direct Extraction from Nitrating Mixtures
When the gem-dinitro intermediate remains dissolved, the nitration mixture is diluted, acidified, and extracted with organic solvents (e.g., ethyl ether). Neutralizing the organic phase with bases precipitates this compound salts.
Nitroform Byproduct Utilization
Nitration of 4,6-dihydroxypyrimidine in H₂SO₄/HNO₃ produces nitroform (HC(NO₂)₃) as a byproduct, which can be converted to this compound derivatives under controlled conditions. This route eliminates mercury catalysts used in historic acetylene-based processes, enhancing safety.
Purification and Characterization
Adsorption Chromatography
Water-soluble this compound salts are purified using activated carbon or zeolite columns. Elution with acetone or methanol yields high-purity products.
Solvent Recrystallization
Potassium dinitromethanide is recrystallized from aqueous ethanol (50 mL H₂O, 3 g KOH, 50 mL EtOH), achieving 6.2 g yields.
Thermochemical Properties
| Property | Value | Method |
|---|---|---|
| ΔfH° (gas) | −58.9 ± 4.3 kJ/mol | Calorimetry |
| Molecular Weight | 106.0376 g/mol | Computed |
Comparative Analysis of Methods
Table 1 summarizes key preparation routes:
| Method | Starting Material | Yield (%) | Purity (%) | Safety Profile |
|---|---|---|---|---|
| Heterocycle Nitration | Barbituric acid | 70–85 | ≥95 | High (no Hg/byproducts) |
| Nitroform Conversion | 4,6-Dihydroxypyrimidine | 60–75 | 90 | Moderate (NOₓ risk) |
| Direct Extraction | 1,2,4-Triazol-5-one | 50–65 | 85 | High |
Chemical Reactions Analysis
Types of Reactions: Dinitromethane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dinitroacetic acid.
Reduction: Reduction of this compound can lead to the formation of nitromethane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Sodium nitrite is commonly used in nucleophilic substitution reactions.
Major Products:
Oxidation: Dinitroacetic acid.
Reduction: Nitromethane.
Substitution: this compound from monohalo-nitromethane.
Scientific Research Applications
Dinitromethane (CH2(NO2)2) is a geminal dinitro compound with applications in the synthesis of explosives and propellants . While free this compound is an unstable, yellowish oil that decomposes at room temperature, its salts, particularly alkali metal salts, are stable and serve as crucial intermediates in producing explosives and propellants containing gem-dinitro groups .
Synthesis of Energetic Materials
- As an Intermediate: Alkali metal salts of this compound are essential building blocks for synthesizing gem-dinitro compounds, which are components in explosives and propellants .
- Production of Explosives and Propellants: this compound salts are used as starting materials . They can also function as chlorine-free oxidizers in propellant compositions and pyrotechnic charges .
- Synthesis of Geminal Dinitro Compounds: this compound is a precursor in creating various gem-dinitro compounds, including fluorodinitroethanol and 4,4-dinitropimelic acid, useful in synthesizing polynitro explosives and propellants .
Chemical Reactions and Derivatives
- Reaction with Formaldehyde: Potassium this compound reacts with formaldehyde to produce potassium dinitronethanol and 2,2-dinitropropanediol .
- Fluorination Reactions: Alkali salts of dinitronethanol can be fluorinated to produce fluorodinitroethanol .
- Synthesis of Nitraminotetrazole Salts: this compound sodium salt can be used in the synthesis of nitraminotetrazole high nitrogen salts .
Industrial Applications
- Stabilizer: Although not explicitly stated in the provided context, nitromethane (a related compound) is used as a stabilizer in chlorinated solvents .
Research and Development
- ** изучение energetic properties:** this compound derivatives are synthesized and characterized to compare their physico-chemical properties, including detonation parameters .
- High-Energy Fillers: this compound derivatives like ANDP, SMX, AMDNNM, NIBTN, NPN, and 2-nitro-1,3-dinitro-oxypropane are synthesized and studied for their potential as high-energy fillers .
Examples of this compound Derivatives and Their Properties
| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Heat of Explosion (J/g) |
|---|---|---|---|
| 2,2-dinitropropane-1,3-diyl dinitrate | 9.2 | 37 | 6260 |
| 2-nitro-1,3-dinitro-oxypropane | 8.3 | 25 | >5800 |
| NIBTN | 8.1 | N/A | N/A |
| AMDNNM | 7.8 | 25 | >5800 |
Mechanism of Action
The mechanism of action of dinitromethane involves its ability to undergo various chemical reactions due to the presence of two nitro groups. These nitro groups make the compound highly reactive, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Nitromethane (CH₃NO₂)
- Acidity : Dinitromethane is significantly more acidic (pKa ≈ 3.6) than nitromethane (pKa ≈ 10), attributed to the electron-withdrawing effect of the second nitro group stabilizing the conjugate base .
- Bond Dissociation Energy (BDE) : The C-N bond dissociation energy in this compound is ~40 kJ/mol lower than in nitromethane, reflecting reduced stability due to steric and electronic repulsion between nitro groups .
- Applications: While nitromethane is widely used as a solvent and fuel additive, this compound’s higher reactivity limits its utility in non-explosive applications .
Table 1: Thermodynamic and Acidic Properties
| Compound | ΔH⁰f (kJ/mol) | pKa | C-N BDE (kJ/mol) |
|---|---|---|---|
| This compound | −38.4 | 3.6 | ~40 |
| Nitromethane | −81.0 | ~10 | ~80 |
1,3-Dinitropropane (CH₂(NO₂)₂CH₂CH₃)
- Thermodynamics : The enthalpy of formation (−135.5 kJ/mol) is more negative than this compound, indicating greater stability due to reduced intramolecular strain .
- Synthesis : Unlike this compound, 1,3-dinitropropane is synthesized via Michael addition reactions involving this compound salts and α,β-unsaturated esters .
Fluorothis compound (CF(NO₂)₂)
- Electron-Withdrawing Effects : The fluorine atom further stabilizes the molecule via inductive effects, enhancing thermal stability compared to this compound .
- Reactivity : Fluorothis compound is less prone to decomposition under standard conditions, making it suitable for specialized energetic formulations .
Sensitivity and Explosive Behavior
This compound derivatives are often sensitive to impact and friction due to the "explosophoric" 1-amino-2,2-dinitroethylene group. For example:
- Impact Sensitivity : Compounds like 5c and 9 (derived from this compound) exhibit reduced sensitivity compared to parent compounds, attributed to steric shielding of reactive groups .
- Detonation Performance : this compound-based explosives achieve detonation velocities up to 8,166 m/s, surpassing TNT (6,881 m/s) .
Table 3: Sensitivity and Detonation Properties
| Compound | Impact Sensitivity (J) | Detonation Velocity (m/s) |
|---|---|---|
| This compound derivatives | 5–15 | 6,501–8,166 |
| TNT | 15 | 6,881 |
Challenges in Theoretical Modeling
This compound’s experimental enthalpy of formation (−38.4 kJ/mol) deviates significantly from DFT-calculated values (−80 kJ/mol), highlighting limitations in modeling nitro group interactions . Similar discrepancies are less pronounced in mononitro compounds like nitromethane .
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